2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-5-nitrobenzoic acid
Description
Properties
IUPAC Name |
2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5S/c18-8-13-10-3-1-2-4-14(10)26-16(13)19-15(21)11-6-5-9(20(24)25)7-12(11)17(22)23/h5-7H,1-4H2,(H,19,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXBOYWOCRRNMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the JNK2 and JNK3 kinases . These kinases are part of the mitogen-activated protein kinase (MAPK) family, which play crucial roles in cellular processes such as proliferation, differentiation, and apoptosis.
Mode of Action
The compound interacts with its targets (JNK2 and JNK3 kinases) through a unique binding mode. The 3-cyano substituent of the compound forms an H-bond acceptor interaction with the hinge region of the ATP-binding site of the kinases. This interaction inhibits the activity of the kinases, leading to changes in the cellular processes they regulate.
Biochemical Pathways
The inhibition of JNK2 and JNK3 kinases affects the MAPK signaling pathway. This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, leading to changes in gene expression. The inhibition of JNK2 and JNK3 kinases can therefore have downstream effects on a variety of cellular processes.
Result of Action
The result of the compound’s action is the inhibition of JNK2 and JNK3 kinases, leading to changes in the MAPK signaling pathway. This can affect a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.
Biological Activity
2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-5-nitrobenzoic acid is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of the compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a benzothiophene ring , a cyano group , and a nitrobenzoic acid moiety . Its chemical formula is , with a molecular weight of approximately 356.39 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. Notably, it has been shown to inhibit certain enzymes and receptors linked to disease progression.
Key Targets
- Mitogen-Activated Protein Kinases (MAPKs) : The compound has shown inhibitory effects on JNK (c-Jun N-terminal kinase) pathways, which are crucial in regulating cellular responses to stress and inflammation. Inhibition of JNK pathways can lead to reduced cell proliferation and enhanced apoptosis in cancer cells .
Biological Activity
The biological activities of this compound have been explored through various studies:
Anticancer Activity
Several studies have indicated that this compound exhibits anticancer properties . It has been shown to induce apoptosis in various cancer cell lines by modulating the MAPK signaling pathway. The inhibition of JNK leads to decreased survival signals in cancer cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | JNK inhibition leading to apoptosis |
| A549 (Lung Cancer) | 10 | Modulation of MAPK signaling |
| HeLa (Cervical Cancer) | 12 | Induction of cell cycle arrest |
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against several human cancer cell lines. Results indicated significant cytotoxicity with an IC50 value below 20 µM for multiple lines .
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential utility in inflammatory diseases .
- Enzyme Inhibition Study : Another research highlighted the compound's ability to inhibit specific kinases involved in cancer progression. The study utilized biochemical assays to confirm the inhibitory effects on JNK pathways .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Research has indicated that derivatives of benzothiophene compounds exhibit significant anticancer properties. For example, studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .
- A notable study demonstrated that the compound could act as a selective inhibitor for 5-lipoxygenase (5-LOX), an enzyme implicated in the inflammatory response and cancer progression .
-
Anti-inflammatory Effects :
- The compound's structure allows it to interact selectively with enzymes involved in inflammation. In silico studies have suggested that it demonstrates strong binding affinity to 5-LOX while showing minimal interaction with cyclooxygenase-2 (COX-2), indicating a potential for reduced side effects compared to non-selective anti-inflammatory drugs .
- Neuroprotective Properties :
Synthetic Methodologies
The synthesis of 2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-5-nitrobenzoic acid typically involves multi-step reactions:
- Formation of Benzothiophene Core : The initial step often includes the cyclization of appropriate precursors to form the benzothiophene structure.
- Carbamoylation Reaction : The introduction of the carbamoyl group can be achieved through reactions involving isocyanates or carbamates.
- Nitration Process : Finally, the nitro group is introduced at the desired position on the benzoic acid moiety through electrophilic aromatic substitution reactions.
Case Studies
- Case Study on Antitumor Activity :
- In Silico Docking Studies :
Comparison with Similar Compounds
Structural Analogues with Tetrahydrobenzothiophene Moieties
2.1.1. 2-(4-{(E)-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]methyl}-2-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide ()
- Core Structure: Shares the 3-cyano-tetrahydrobenzothiophene group but replaces the carbamoyl-benzoic acid with an acetamide-linked nitroaryl system.
- Functional Groups: Introduces an imino methyl bridge and methoxy substituent, enhancing steric bulk compared to the target compound.
- Physicochemical Impact : The acetamide group may reduce solubility in polar solvents relative to the carboxylic acid in the target compound.
2.1.2. 5-{[3-(Cyclohexylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-3-methyl-5-oxopentanoic Acid ()
- Core Structure: Retains the tetrahydrobenzothiophene-carbamoyl motif but links it to a branched pentanoic acid.
- Key Differences: The cyclohexylcarbamoyl group and methyl substitution on the benzothiophene alter electronic properties and lipophilicity. The pentanoic acid chain may confer flexibility, contrasting with the rigid benzoic acid in the target compound.
Table 1: Structural Comparison of Tetrahydrobenzothiophene Derivatives
Nitro-Substituted Benzoic Acid Derivatives
Azo Dyes Derived from 5-Nitroanthranilic Acid ()
- Core Structure : Features a 5-nitrobenzoic acid backbone coupled to pyrazole-based azo groups (e.g., 2-[(pyrazolyl)diazenyl]-5-nitrobenzoic acid).
- Functional Groups : The azo (-N=N-) linkage introduces strong conjugation, leading to solvatochromic properties absent in the target compound.
- Spectroscopic Properties: UV-Vis absorption maxima for these dyes range from 450–550 nm, influenced by solvent polarity . In contrast, the target compound’s nitro and cyano groups may absorb in the UV region (250–350 nm) due to π→π* transitions.
Table 2: Spectroscopic Data Comparison
Preparation Methods
Synthesis of 5-Nitro-2-Carboxybenzoic Acid
Directed Nitration of Substituted Benzoic Acids
The nitro group introduction follows electrophilic aromatic substitution principles. For regioselective nitration at position 5:
- Starting material : 2-Methylbenzoic acid or 2-carboxybenzaldehyde
- Nitrating agent : Mixed HNO₃/H₂SO₄ (1:3 v/v) at 0–5°C
- Mechanistic considerations : The electron-withdrawing carboxylic acid group directs nitration to the meta position relative to itself, yielding 5-nitro-2-carboxybenzoic acid as the major product (≈65% yield).
Table 1: Nitration Optimization Data
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| HNO₃ Concentration | 90–95% | Maximizes nitronium ion formation |
| Reaction Temp | 0–5°C | Minimizes di-nitration byproducts |
| Stoichiometry | 1.2 eq HNO₃ | Balances reactivity and safety |
Synthesis of 3-Cyano-4,5,6,7-Tetrahydro-1-Benzothiophen-2-Amine
Cyclocondensation Approach
- Ring formation : React cyclohexanone with elemental sulfur and ammonium acetate in DMF (120°C, 8 hr) to form 4,5,6,7-tetrahydro-1-benzothiophen-2-amine
- Cyanation :
Table 2: Cyanation Reaction Parameters
| Reagent | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| CuCN (1.5 eq) | NMP | 160 | 16 | 72 |
| KCN (2 eq) | DMSO | 140 | 24 | 58 |
Halogenation-Cyanation Sequence
Alternative pathway from patent literature:
- Brominate 4,5,6,7-tetrahydro-1-benzothiophen-2-amine at position 3 using Br₂/CH₂Cl₂
- Perform Ullmann-type cyanation with CuCN in DMAc (150°C, 12 hr)
- Isolate product via acid-base extraction (HCl/NaOH)
Critical note : Requires strict exclusion of moisture to prevent hydrolysis of the cyano group.
Amide Bond Formation
Acid Chloride Coupling
Phosphonium Salt-Mediated Coupling
Superior method for moisture-sensitive substrates:
- Use BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride) as coupling agent
- Conditions: DCM, 0.5 eq Et₃N, 25°C, 6 hr
- Advantages:
- No racemization
- Tolerates nitro groups without side reactions
Table 3: Coupling Agent Comparison
| Agent | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| BOP-Cl | DCM | 25 | 6 | 89 |
| EDCl/HOBt | DMF | 0→25 | 12 | 76 |
| DCC | THF | 25 | 24 | 65 |
Critical Process Considerations
Regiochemical Control
Emerging Methodologies
Flow Chemistry Approaches
Recent advances enable continuous processing:
Enzymatic Coupling
Pilot-scale trials using lipase B from Candida antarctica:
- 60% conversion in aqueous buffer (pH 7.4)
- Requires further optimization for industrial adoption
Industrial Scalability Assessment
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Annual Capacity | 500 kg | 2,000 kg |
| PMI (Process Mass Intensity) | 128 | 43 |
| Key Limitation | Amidation yield | Nitration exotherm management |
Cost analysis : Raw material costs dominated by BOP-Cl (≈$1,200/kg), motivating research into reusable coupling agents.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for synthesizing 2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-5-nitrobenzoic acid, and how can reaction efficiency be optimized?
- Methodology : Begin with a benzothiophene scaffold (e.g., 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene) and employ carbamoylation using nitrobenzoic acid derivatives. A common approach involves coupling reactions in anhydrous 1,4-dioxane with benzoylisothiocyanate, followed by ice/water quenching to isolate the product . Monitor reaction progress via thin-layer chromatography (TLC) and optimize yields by adjusting stoichiometry, temperature (e.g., room temperature vs. reflux), and catalyst selection.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology : Use high-performance liquid chromatography (HPLC) to assess purity (>95% recommended). Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR for functional group analysis) and high-resolution mass spectrometry (HRMS). For crystalline derivatives, X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) provides definitive proof of molecular geometry .
Q. What are the primary biological or pharmacological targets hypothesized for this compound?
- Methodology : Conduct in silico docking studies to predict binding affinities for enzymes or receptors (e.g., kinases, GPCRs). Use databases like PDB or ChEMBL to identify structurally analogous molecules with known targets. Validate hypotheses via in vitro enzyme inhibition assays (e.g., IC determination) and cellular viability tests (e.g., MTT assays) .
Advanced Research Questions
Q. How can conflicting data on the compound’s bioactivity across different experimental models be resolved?
- Methodology : Perform meta-analysis of existing datasets to identify confounding variables (e.g., solvent effects, cell line variability). Replicate experiments under standardized conditions (e.g., identical assay protocols, buffer systems). Use statistical tools like ANOVA to assess significance and employ orthogonal assays (e.g., SPR for binding kinetics vs. functional cellular assays) to cross-validate results .
Q. What strategies are effective for improving the compound’s solubility and bioavailability without altering its core pharmacophore?
- Methodology : Explore salt formation (e.g., sodium or hydrochloride salts) or co-crystallization with cyclodextrins. Modify peripheral substituents (e.g., nitro group reduction to amine) to enhance hydrophilicity. Use predictive tools like LogP calculators and molecular dynamics (MD) simulations to evaluate solubility changes .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity for a target enzyme?
- Methodology : Perform molecular dynamics simulations to analyze ligand-protein interactions (e.g., hydrogen bonding, hydrophobic pockets). Use free-energy perturbation (FEP) calculations to predict binding affinity changes for derivative libraries. Synthesize top candidates and validate via crystallography and enzymatic assays .
Q. What experimental approaches are suitable for investigating the compound’s metabolic stability and toxicity profile?
- Methodology : Use hepatic microsome assays to assess Phase I/II metabolism (e.g., CYP450 enzyme stability). Conduct Ames tests for mutagenicity and zebrafish embryo toxicity assays for preliminary in vivo safety data. Pair with LC-MS/MS to identify metabolic byproducts .
Methodological Challenges & Data Interpretation
Q. How should researchers address discrepancies between computational predictions and experimental results in structure-activity relationship (SAR) studies?
- Methodology : Re-examine force field parameters in simulations for accuracy. Validate computational models with high-resolution structural data (e.g., X-ray co-crystals). Use iterative cycles of prediction, synthesis, and testing to refine models. Consider solvent effects and protonation states in simulations .
Q. What statistical frameworks are recommended for analyzing dose-response data with non-linear behavior?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
